cis,cis-1,9-Cyclohexadecadiene
Overview
Description
cis,cis-1,9-Cyclohexadecadiene: is an organic compound with the molecular formula C16H28. It is a diene, meaning it contains two double bonds within its structure. This compound is primarily used in research applications involving organic synthesis and polymer chemistry due to its unique configuration, which allows it to act as a monomer in the synthesis of polymers and as a starting material for various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis,cis-1,9-Cyclohexadecadiene can be synthesized through the dimerization of cyclooctene using Grubbs’ catalysts. This method involves the use of Grubbs’ catalysts in both organic solvents and ionic liquids to facilitate the dimerization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: cis,cis-1,9-Cyclohexadecadiene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst to reduce the double bonds within the compound.
Substitution: Substitution reactions may involve the use of halogens or other electrophilic reagents to replace hydrogen atoms within the compound.
Major Products:
Oxidation: The major product formed from the oxidation of this compound is cyclohexadec-8-en-1-one.
Reduction: Reduction typically yields a saturated hydrocarbon with the formula C16H30.
Substitution: Substitution reactions can yield various halogenated derivatives depending on the reagents used.
Scientific Research Applications
cis,cis-1,9-Cyclohexadecadiene is used in a variety of scientific research applications, including:
Biology: The compound’s unique structure allows it to be used in the study of biological systems and interactions.
Mechanism of Action
The mechanism by which cis,cis-1,9-Cyclohexadecadiene exerts its effects involves the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). This inhibition leads to its anti-inflammatory and analgesic properties. Additionally, the compound exhibits antioxidant activity, which may contribute to its overall effects.
Comparison with Similar Compounds
1,5-Cyclooctadiene: Another diene compound with a similar structure but a smaller ring size.
1,9-Decadiene: A linear diene with a similar number of carbon atoms but lacking the cyclic structure.
Cyclohexadec-8-en-1-one: A product of the oxidation of cis,cis-1,9-Cyclohexadecadiene, with a similar carbon skeleton but different functional groups.
Uniqueness: this compound is unique due to its specific configuration and ability to act as a monomer in polymer synthesis. Its cyclic structure and the presence of two double bonds make it a valuable compound for various chemical reactions and applications .
Properties
IUPAC Name |
(1Z,9Z)-cyclohexadeca-1,9-diene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1-,16-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSDLMPAQMQZOE-QSWGICILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCCCCCCC=CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\CCCCCC/C=C\CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,9-Cyclohexadecadiene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4277-06-9 | |
Record name | 1,9-Cyclohexadecadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,9-Cyclohexadecadiene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cyclohexadeca-1,9-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4277-06-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.